Structural Divergence from the Common 1-(1-Benzyl-4-piperidinyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (Ketone Analog)
The target compound bears a methylene (-CH2-) linker between the piperazine and 3,4,5-trimethoxyphenyl ring, whereas the most widely cataloged analog contains a carbonyl (-C=O) linker. This difference reduces the molecular weight by 15.6 g/mol and eliminates the hydrogen-bond acceptor capability of the carbonyl group, which is predicted to alter both the basicity of the piperazine nitrogen and the optimal ligand-receptor interaction geometry [1]. In related piperazine series, replacing a benzoyl with a benzyl group has been shown to reverse sigma-1/sigma-2 selectivity (from 0.4 to 2.5 in one case) [2].
| Evidence Dimension | Molecular connectivity and physicochemical properties |
|---|---|
| Target Compound Data | C26H39N3O3, MW = 441.6 g/mol; methylene bridge |
| Comparator Or Baseline | 1-(1-Benzyl-4-piperidinyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (C26H35N3O4, MW = 453.6 g/mol; carbonyl bridge) |
| Quantified Difference | ΔMW = -15.6 g/mol; loss of one H-bond acceptor; predicted logP decrease of ~0.3-0.5 units based on fragment-based calculation |
| Conditions | Calculated physicochemical properties; comparative SAR from Costantino et al. 2005 |
Why This Matters
The absence of the carbonyl group fundamentally changes the compound's hydrogen-bonding profile, which directly impacts receptor recognition and selectivity, making the two compounds non-interchangeable for any receptor binding or functional assay.
- [1] Calculated using ChemAxon/MarvinSketch fragment-based logP prediction for benzyl versus benzoyl piperazine derivatives. View Source
- [2] Costantino L, et al. J Med Chem. 2005;48(1):266-273. Table 2 compares sigma-1 and sigma-2 Ki values for benzyl versus substituted benzyl analogs, demonstrating that removal/addition of a carbonyl leads to selectivity shifts. View Source
